molecular formula C25H19N5O3S B12194432 4-(2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid

4-(2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid

Cat. No.: B12194432
M. Wt: 469.5 g/mol
InChI Key: ADGBNWDDDZXTPB-UHFFFAOYSA-N
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Description

4-(2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid is a complex organic compound that features an indole ring, a triazole ring, and a benzoic acid moiety. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves the coupling of the indole and triazole intermediates with a benzoic acid derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indole and triazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the indole and triazole rings.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-(2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The indole and triazole rings can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid is unique due to its combination of indole, triazole, and benzoic acid moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C25H19N5O3S

Molecular Weight

469.5 g/mol

IUPAC Name

4-[[2-[[5-(1H-indol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C25H19N5O3S/c31-22(27-17-12-10-16(11-13-17)24(32)33)15-34-25-29-28-23(30(25)18-6-2-1-3-7-18)20-14-26-21-9-5-4-8-19(20)21/h1-14,26H,15H2,(H,27,31)(H,32,33)

InChI Key

ADGBNWDDDZXTPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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